3-Bromo-4-methyl-isothiazole

Catalog No.
S890930
CAS No.
1174132-75-2
M.F
C4H4BrNS
M. Wt
178.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methyl-isothiazole

CAS Number

1174132-75-2

Product Name

3-Bromo-4-methyl-isothiazole

IUPAC Name

3-bromo-4-methyl-1,2-thiazole

Molecular Formula

C4H4BrNS

Molecular Weight

178.05 g/mol

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-6-4(3)5/h2H,1H3

InChI Key

WPCSBZGLVJFKPP-UHFFFAOYSA-N

SMILES

CC1=CSN=C1Br

Canonical SMILES

CC1=CSN=C1Br

3-Bromo-4-methyl-isothiazole is a heterocyclic compound characterized by the presence of a bromine atom and a methyl group attached to an isothiazole ring. Its molecular formula is C₄H₄BrN₁S, with a molar mass of approximately 174.06 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical reactivity and biological properties. Isothiazoles, in general, are known for their applications in medicinal chemistry, particularly as potential pharmaceutical agents.

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. These reactions are typically conducted in polar solvents like dimethylformamide or dimethyl sulfoxide with bases such as potassium carbonate.
  • Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: Reduction of the isothiazole ring can yield dihydroisothiazoles, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

3-Bromo-4-methyl-isothiazole exhibits significant biological activity, influencing various cellular processes:

  • Cellular Effects: It has been shown to inhibit cellular growth and induce apoptosis in different cell types. For instance, it can inhibit glyceraldehyde-3-phosphate dehydrogenase, leading to reduced energy production and triggering autophagy in cancer cells.
  • Interaction with Biomolecules: The compound interacts with thiol-containing compounds like glutathione and cysteine, forming disulfide derivatives that can impair cellular functions.

The synthesis of 3-Bromo-4-methyl-isothiazole typically involves cyclization reactions of appropriate precursors:

  • Common Synthetic Route: One method includes the reaction of 3-bromo-4-methyl-1,2-dithiolium chloride with ammonia or primary amines under controlled conditions, often in organic solvents like ethanol or acetonitrile at elevated temperatures.
  • Industrial Production: For large-scale production, continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized reaction conditions are utilized to improve synthesis efficiency.

3-Bromo-4-methyl-isothiazole has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential lead compound in drug discovery for treating cancer and other diseases.
  • Agriculture: It may also have applications as a herbicide or fungicide due to its ability to interact with biological systems at the cellular level.

Interaction studies of 3-Bromo-4-methyl-isothiazole focus on its binding affinity with various biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate how this compound interacts with enzymes or receptors relevant to its pharmacological effects. Understanding these interactions is crucial for optimizing the compound's efficacy and therapeutic potential.

Several compounds share structural similarities with 3-Bromo-4-methyl-isothiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Bromo-5-methyl-isothiazoleMethyl group at the 5-positionDifferent reactivity profile due to position change
4-Methyl-isothiazoleLacks bromine atomLess reactive compared to 3-bromo derivative
3-Chloro-4-methyl-isothiazoleChlorine instead of bromineAltered reactivity and potential biological activity

Uniqueness: The presence of both a bromine atom and a methyl group in 3-Bromo-4-methyl-isothiazole grants it distinct chemical reactivity and biological properties compared to similar compounds. This combination makes it particularly valuable for research and industrial applications.

XLogP3

2.4

Wikipedia

3-Bromo-4-methyl-1,2-thiazole

Dates

Modify: 2023-08-16

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